Phenylethyl acetoacetate
Description
Properties
IUPAC Name |
2-phenylethyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-10(13)9-12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMFXOOKFCCSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications in Various Industries
3.1 Pharmaceutical Industry
Phenylethyl acetoacetate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are involved in the production of drugs that exhibit anti-inflammatory and analgesic properties. The compound's ability to undergo further transformations makes it a key player in drug development.
3.2 Fragrance Industry
The compound is also prominent in the fragrance industry due to its floral and fruity notes. It is commonly used in perfumes and scented products to impart desirable aromas. Continuous production methods using packed-bed reactors have shown promising results for maintaining consistent quality and yield over extended periods .
3.3 Food Technology
In food technology, this compound is valued for its flavoring properties. It is often added to food products to enhance taste profiles, particularly in confectionery and beverages . The compound's compatibility with various food matrices makes it a popular choice among food technologists.
Case Studies
Case Study 1: Production Optimization Using Novozym 435
A study focused on optimizing the enzymatic synthesis of phenylethyl acetate using Novozym 435 lipase demonstrated that varying substrate concentrations and flow rates significantly impacted yield. The maximum molar conversion achieved was approximately 99% under optimal conditions (62.07 mM concentration at a flow rate of 2.75 mL/min) over a continuous operation period .
Case Study 2: Kinetic Resolution Techniques
Research on kinetic resolution techniques highlighted the effectiveness of different lipase species in producing phenylethyl acetate from phenethyl alcohol. The study revealed that Novozym 435 exhibited superior catalytic activity compared to other lipases, maintaining stable yields even after multiple cycles of use .
Summary Table: Key Properties and Applications
| Property/Application | Details |
|---|---|
| Chemical Structure | β-keto ester |
| Synthesis Methods | Enzymatic (e.g., Novozym 435), Reactive Distillation |
| Pharmaceutical Uses | Intermediate for anti-inflammatory drugs |
| Fragrance Applications | Used in perfumes for floral notes |
| Food Technology | Flavoring agent in confectionery and beverages |
| Yield Optimization Techniques | Continuous production methods; kinetic resolution |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Key Contrasts :
Physicochemical Properties
Notes:
Q & A
Q. What are the standard synthetic routes for phenylethyl acetoacetate, and how can reaction conditions be optimized?
this compound is typically synthesized via Claisen condensation between ethyl acetate and phenylacetic acid derivatives, followed by hydrolysis and esterification. Key parameters include:
- Catalyst selection : Acidic (e.g., sulfuric acid) or basic (e.g., sodium ethoxide) catalysts influence yield and purity. Acidic conditions favor ester formation but require careful temperature control to avoid side reactions .
- Solvent systems : Polar aprotic solvents (e.g., ether) enhance reaction homogeneity, while aqueous workup steps (using sodium bicarbonate or NaCl) improve isolation .
- Orthogonal validation : Monitor reaction progress via TLC or GC-MS to confirm intermediate formation (e.g., α-phenylacetoacetonitrile) .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
NMR is critical for characterizing tautomeric equilibria (keto-enol forms) and substituent effects:
- 1H NMR : The keto form shows α-proton resonances at δ 3.4–4.0 ppm (split due to adjacent carbonyl groups), while the enol form exhibits a broad hydroxyl peak (~δ 15 ppm) and vinylic protons (~δ 5.5 ppm) .
- 13C NMR : Carbonyl carbons (keto: ~200 ppm; enol: ~170 ppm) and methylene carbons (~40–50 ppm) differentiate tautomers .
- Dynamic exchange : Adding sodium acetate accelerates keto-enol interconversion, broadening peaks; cooling to –20°C slows exchange, allowing discrete tautomer observation .
Advanced Research Questions
Q. How do temperature and solvent polarity affect the tautomeric equilibrium of this compound in catalytic reactions?
The keto-enol ratio is sensitive to environmental factors:
- Temperature : At 110°C, the enol population remains ~10% due to entropy-enthalpy compensation, contrasting with acetylacetone, where enol content increases with temperature .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents (e.g., hexane) favor the keto form .
- Catalytic implications : In Mannich or Biginelli reactions, enol stability correlates with nucleophilic reactivity. For example, trifluorinated dihydropyrimidinones synthesized from acetoacetate derivatives show higher antiproliferative activity when enol content is maximized .
Q. What strategies resolve contradictory data in acetoacetate-based polymer interactions (e.g., molecular imprinting)?
Conflicting binding affinity results in molecularly imprinted polymers (MIPs) often arise from:
- Polymer backbone heterogeneity : Acrylamide-based polymers (PAM1–PAM5) exhibit variable crosslinking efficiency with acetoacetate. Molecular docking (AutoDock Vina) predicts binding energies, but experimental validation via isothermal titration calorimetry (ITC) is essential to reconcile computational vs. empirical data .
- Solvent-induced conformational shifts : Acetonitrile vs. aqueous buffers alter acetoacetate’s tautomer distribution, affecting imprinting efficiency. Pre-equilibrating polymers in reaction-matched solvents minimizes discrepancies .
Q. How can cellulose acetoacetate (CAA) derivatives be functionalized for advanced material applications?
CAA’s dual reactive sites (active methylene and ketone) enable diverse modifications:
- Michael addition : The methylene group reacts with acrylates or maleimides to form pH-responsive hydrogels .
- Schiff base formation : Ketone groups condense with amines (e.g., chitosan) to create biodegradable films for drug delivery .
- Validation : FTIR (C=O stretch at 1740 cm⁻¹) and XPS (O1s binding energy shifts) confirm functionalization efficiency .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
